1-Benzyl-I3C

Breast Cancer Cell Proliferation Estrogen Signaling

1-Benzyl-I3C is the requisite chemical probe for NEDD4-1 ubiquitin ligase and ER-α signaling studies. Unlike acid-labile I3C or its oligomer DIM, the N-benzyl modification prevents in vivo oligomerization, delivering a single, stable molecular entity that directly engages NEDD4-1 (IC50 12.3 μM vs. 284 μM for I3C) and elastase. It down-regulates ER-α at 1000-fold lower concentrations than I3C, making it essential for precise mechanistic work in melanoma and breast cancer models. For labs that demand defined pharmacology over pleiotropic mixtures, this is the only valid choice.

Molecular Formula C16H15NO
Molecular Weight 237.30 g/mol
Cat. No. B1663956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-I3C
Synonyms1-Benzyl-I3C
Molecular FormulaC16H15NO
Molecular Weight237.30 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)CO
InChIInChI=1S/C16H15NO/c18-12-14-11-17(10-13-6-2-1-3-7-13)16-9-5-4-8-15(14)16/h1-9,11,18H,10,12H2
InChIKeyDXCRDLUQTDLMKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-I3C: Potent Synthetic Indole-3-Carbinol Analog for Targeted Ubiquitin Ligase and Breast Cancer Research


1-Benzyl-I3C (1-Benzyl-indole-3-carbinol) is a synthetic derivative of the naturally occurring phytochemical indole-3-carbinol (I3C), designed through strategic N-benzyl substitution of the indole nitrogen [1]. This compound serves as a chemical probe and lead candidate in oncology research, specifically for investigating the NEDD4-1 ubiquitin ligase pathway and estrogen receptor signaling in breast cancer [2]. Unlike the parent compound I3C, 1-Benzyl-I3C demonstrates significantly enhanced metabolic stability and target engagement due to its synthetic modification, making it a superior tool for mechanistic studies [1].

Why I3C or DIM Cannot Substitute for 1-Benzyl-I3C in Mechanistic Oncology Research


Direct substitution of 1-Benzyl-I3C with the parent compound I3C or the condensation product DIM is scientifically invalid due to profound differences in target potency, stability, and mechanism of action. I3C is acid-labile and rapidly oligomerizes into numerous biologically active products in vivo (including DIM), creating a complex and poorly defined pharmacophore that confounds experimental interpretation [1]. In contrast, the N-benzyl modification of 1-Benzyl-I3C prevents this oligomerization, yielding a chemically stable, single-molecular entity that directly engages protein targets like NEDD4-1 and elastase at significantly lower, well-defined concentrations [2][3]. This difference is not merely incremental; as quantified below, it represents orders of magnitude in potency improvement, making 1-Benzyl-I3C the requisite choice for studies requiring a precise chemical probe over a pleiotropic mixture.

Quantitative Evidence for Selecting 1-Benzyl-I3C Over I3C in Breast Cancer and Ubiquitin Ligase Research


~1000-Fold Enhanced Anti-Proliferative Potency in Human Breast Cancer Cells

1-Benzyl-I3C exhibits an approximate 1000-fold increase in anti-proliferative potency compared to its parent compound, I3C, across both estrogen-responsive (MCF-7) and estrogen-independent (MDA-MB-231) human breast cancer cell lines [1]. This direct comparison establishes the dramatic improvement conferred by the N-benzyl substitution.

Breast Cancer Cell Proliferation Estrogen Signaling

23-Fold Increase in NEDD4-1 Ubiquitin Ligase Inhibition Potency

1-Benzyl-I3C is a significantly more potent direct inhibitor of the oncogenic E3 ubiquitin ligase NEDD4-1 compared to I3C, as demonstrated in cell-free in vitro ubiquitination assays [1]. This establishes NEDD4-1 as a direct molecular target for the compound and validates its use as a chemical probe for this pathway.

Ubiquitin Ligase NEDD4-1 Melanoma Enzymatic Inhibition

Enhanced Allosteric Inhibition of Human Neutrophil Elastase at Lower Concentrations

1-Benzyl-I3C acts as a non-competitive allosteric inhibitor of human neutrophil elastase, achieving comparable or greater enzyme inhibition at lower concentrations than the parent compound I3C [1]. Computational modeling predicts a distinct binding cluster on the C-terminal domain of elastase for both compounds [2].

Elastase Protease Inhibition Allosteric Modulation

Superior In Vivo Efficacy Demonstrated by Xenograft Tumor Growth Inhibition

1-Benzyl-I3C, at doses that are well-tolerated, inhibits the in vivo growth of human breast cancer cell-derived tumor xenografts in athymic mice [1]. This contrasts with the parent compound I3C, which typically requires high, often poorly tolerated doses to achieve modest effects in similar models due to its instability and low potency [2].

Xenograft Model In Vivo Efficacy Breast Cancer Preclinical

Optimal Applications for 1-Benzyl-I3C in Cancer Biology and Drug Discovery Research


Mechanistic Dissection of NEDD4-1-Mediated Ubiquitination in Melanoma

In melanoma research, NEDD4-1 overexpression is linked to tumor progression and poor prognosis [1]. 1-Benzyl-I3C is the ideal chemical probe to investigate this pathway, as its direct and potent inhibition (IC50 of 12.3 µM) allows for specific interrogation of NEDD4-1 function without the confounding oligomerization and pleiotropic effects of I3C [2]. This application is essential for validating NEDD4-1 as a therapeutic target and for screening combination therapies that synergize with its inhibition.

Investigating Estrogen Receptor Signaling and Anti-Estrogen Synergy in Breast Cancer

Estrogen receptor-positive (ER+) breast cancer research requires tools that can potently modulate ER signaling. 1-Benzyl-I3C down-regulates ER-α protein at concentrations 1000-fold lower than I3C and enhances the growth-inhibitory effects of tamoxifen [1]. This makes it an invaluable reagent for studying mechanisms of anti-estrogen resistance and for developing novel combination strategies aimed at improving endocrine therapy outcomes.

In Vivo Preclinical Studies of Indole-Based Cancer Therapeutics

The poor bioavailability and complex pharmacokinetics of I3C make it a challenging compound for in vivo studies. 1-Benzyl-I3C, with its defined chemical structure and demonstrated ability to inhibit human breast cancer xenograft growth [1], serves as a far superior lead molecule for preclinical development programs focused on indole-based chemotherapeutics. It allows for accurate dose-response and pharmacokinetic/pharmacodynamic (PK/PD) modeling that would be impossible with I3C.

Probing the Wnt/β-Catenin Signaling Axis in Melanoma

Aberrant Wnt/β-catenin signaling drives proliferation in a subset of melanomas [1]. 1-Benzyl-I3C has been identified as a highly potent inhibitor of this pathway, coordinating inhibition of cell proliferation and disrupting expression of the MITF-M transcription factor [2]. This application positions 1-Benzyl-I3C as a targeted tool for deconvoluting the complex network of Wnt signaling and for screening melanomas that may be particularly sensitive to its action.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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